molecular formula C18H15N3O2S B4778158 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

货号 B4778158
分子量: 337.4 g/mol
InChI 键: HAMOUHAQMATSOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide, also known as LX4211, is a novel small molecule drug that has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes mellitus (T2DM) and other related metabolic disorders. LX4211 is a dual inhibitor of sodium glucose co-transporter 1 (SGLT1) and 2 (SGLT2), which are responsible for glucose reabsorption in the kidney and intestine.

作用机制

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide is a dual inhibitor of SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidney and intestine. By inhibiting these transporters, this compound increases glucose excretion in the urine and reduces glucose absorption in the intestine, leading to improved glycemic control. In addition, this compound has been shown to have other metabolic effects, such as reducing body weight and improving lipid profiles, which may be mediated by its effects on SGLT1 and other molecular targets.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. In animal models of T2DM, this compound has been shown to reduce blood glucose levels, improve glucose tolerance, reduce body weight, and improve lipid profiles. In human clinical trials, this compound has been shown to improve glycemic control, reduce postprandial glucose levels, and reduce body weight. The drug has also been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.

实验室实验的优点和局限性

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has several advantages as a tool compound for studying glucose metabolism and related metabolic disorders. The drug is highly selective for SGLT1 and SGLT2, which allows for specific targeting of these transporters in experimental models. In addition, the drug has been shown to have a favorable safety profile, which is important for conducting preclinical studies. However, there are also limitations to using this compound in lab experiments. The drug is not widely available and may be expensive to synthesize, which may limit its use in some research settings. In addition, the drug has not been extensively studied in all animal models of metabolic disorders, which may limit its applicability in certain experimental systems.

未来方向

There are several future directions for research on N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide and related compounds. One area of interest is the development of more potent and selective SGLT inhibitors that may have improved therapeutic benefits for T2DM and related metabolic disorders. Another area of interest is the use of this compound in combination with other drugs for the treatment of T2DM, such as incretin mimetics or insulin. Finally, there is a need for further studies on the long-term safety and efficacy of this compound in clinical trials, as well as in real-world settings. Overall, this compound represents a promising tool compound for the study of glucose metabolism and related metabolic disorders, and may have important therapeutic benefits for patients with T2DM.

科学研究应用

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of T2DM and related metabolic disorders. The drug has been shown to improve glycemic control, reduce body weight, and lower blood pressure in animal models of T2DM. In human clinical trials, this compound has been shown to improve glycemic control and reduce postprandial glucose levels in patients with T2DM.

属性

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-10-4-5-11(2)13(6-10)15-9-24-18(14(15)8-19)20-17(22)16-7-12(3)23-21-16/h4-7,9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMOUHAQMATSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。